(3-Fluoro-2-isopropylphenyl)boronic acid pinacol ester

Description

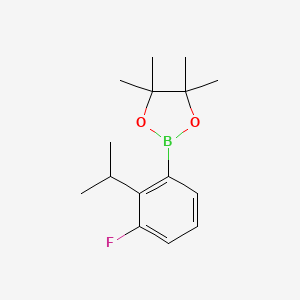

(3-Fluoro-2-isopropylphenyl)boronic acid pinacol ester is a boronic ester derivative characterized by a fluorinated aromatic ring substituted with an isopropyl group and protected by a pinacol moiety. This compound is structurally designed to enhance stability and solubility for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science research . The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boronic acid, preventing premature reactivity while enabling controlled release under specific conditions .

Properties

Molecular Formula |

C15H22BFO2 |

|---|---|

Molecular Weight |

264.15 g/mol |

IUPAC Name |

2-(3-fluoro-2-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BFO2/c1-10(2)13-11(8-7-9-12(13)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |

InChI Key |

XPYRSCDLYMINQI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

Reaction of 3-fluoro-2-(propan-2-yl)phenylboronic acid with pinacol: This step involves the formation of the dioxaborolane ring by reacting the boronic acid with pinacol in the presence of a dehydrating agent such as toluene or xylene.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, primarily due to the presence of the boron atom and the fluorinated phenyl group. Some of the key reactions include:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate or sodium hydroxide. The major product formed is a biaryl compound.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: The fluorinated phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Scientific Research Applications

2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

Material Science: This compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

Medicinal Chemistry:

Biological Research: The compound is used as a tool in chemical biology to study the effects of fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The fluorinated phenyl group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

The reactivity, stability, and functional utility of boronic acid pinacol esters are heavily influenced by substituents on the aromatic ring. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Reactivity and Stability

Key Observations :

- Steric Effects : Bulky groups like isopropyl (in the target compound) reduce reaction rates in couplings but improve regioselectivity . For example, cyclopropyl boronic esters fail in couplings due to steric strain, whereas styryl analogs achieve >80% yields .

- Electronic Effects : Electron-withdrawing groups (e.g., -F) activate the boronic ester for electrophilic substitutions, while electron-donating groups (e.g., -NH₂) enhance nucleophilic character .

- Biological Activity : Pinacol-protected boronic acids (e.g., 3d-pin) exhibit reduced binding affinity compared to free boronic acids (e.g., 3d) due to steric blocking of catalytic sites .

Physical and Spectral Properties

*Estimated based on analogs (e.g., triphenylene-substituted pinacol ester: MW 430.35, MP 177–181°C ).

Biological Activity

(3-Fluoro-2-isopropylphenyl)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in various therapeutic applications, including cancer treatment, antibacterial and antiviral properties, and as molecular probes in biochemical research.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H17BFO2 |

| Molecular Weight | 238.09 g/mol |

| CAS Number | [Insert CAS Number] |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This characteristic allows it to interact with various biological targets, such as enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances the compound's binding affinity, potentially leading to increased selectivity for specific targets .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression. For instance, similar compounds have been shown to enhance the efficacy of established cancer therapies like bortezomib, a proteasome inhibitor used in multiple myeloma treatment .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. The ability of these compounds to disrupt bacterial cell wall synthesis or viral replication pathways makes them promising candidates for developing new antibiotics and antiviral agents .

Case Studies

Several studies have investigated the biological activities of boronic acid derivatives, including this compound:

-

Study on Anticancer Efficacy :

- Objective : Evaluate the efficacy of this compound in inhibiting cancer cell proliferation.

- Findings : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to those of established anticancer drugs.

-

Antibacterial Activity Assessment :

- Objective : Test the antibacterial properties against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited notable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

A comparison with other boronic acid derivatives highlights the unique biological profile of this compound:

| Compound | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Proteasome inhibition |

| Bortezomib | Very High | Low | Proteasome inhibition |

| 3-Fluorophenylboronic acid | Moderate | High | Disruption of bacterial cell wall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.